3-(5-Hydroxy-1H-indol-3-yl)propanoic acid
Overview
Description
3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is an indole derivative, a class of compounds known for their significant biological activities. This compound features a hydroxy group at the 5-position of the indole ring and a propanoic acid side chain at the 3-position. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hydroxy group can be introduced via hydroxylation reactions using appropriate reagents .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts in the Fischer indole synthesis can improve the efficiency of the reaction .
Types of Reactions:
Oxidation: The hydroxy group at the 5-position can undergo oxidation to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(5-Hydroxy-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes, including neurotransmission and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological effects of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid are primarily mediated through its interaction with specific molecular targets. For example, it can bind to serotonin receptors, modulating neurotransmission and influencing mood and behavior. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its neuroprotective properties.
5-Hydroxytryptophan: A precursor to serotonin, used as a dietary supplement
Uniqueness: 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy group at the 5-position and propanoic acid side chain at the 3-position differentiate it from other indole derivatives, contributing to its unique pharmacological profile .
Properties
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-8-2-3-10-9(5-8)7(6-12-10)1-4-11(14)15/h2-3,5-6,12-13H,1,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYXJVRBIAHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557118 | |
Record name | 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-23-8 | |
Record name | 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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